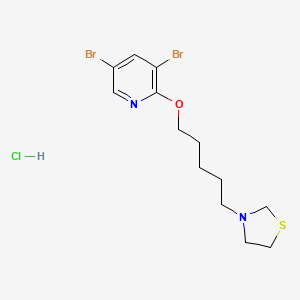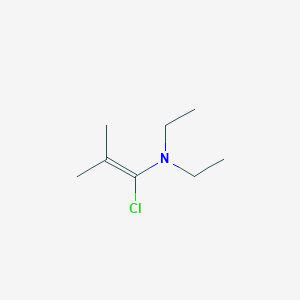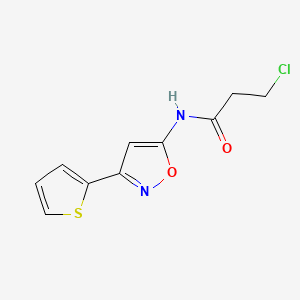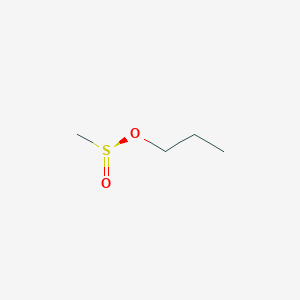
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine is a chemical compound with the molecular formula C11H30N2Si2. This compound is characterized by the presence of two trimethylsilyl groups attached to a propane-1,3-diamine backbone, with additional methyl groups on the nitrogen atoms. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Propane-1,3-diamine+2(Trimethylsilyl chloride)→N 1 ,N 3 -Dimethyl-N 1 ,N 3 -bis(trimethylsilyl)propane-1,3-diamine+2(Hydrochloric acid)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N1,N~3~-dimethylpropane-1,3-diamine derivatives.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Applications De Recherche Scientifique
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups provide steric protection, allowing for selective reactions at the nitrogen atoms. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine is unique due to the presence of trimethylsilyl groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups.
Propriétés
Numéro CAS |
36147-71-4 |
|---|---|
Formule moléculaire |
C11H30N2Si2 |
Poids moléculaire |
246.54 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-bis(trimethylsilyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H30N2Si2/c1-12(14(3,4)5)10-9-11-13(2)15(6,7)8/h9-11H2,1-8H3 |
Clé InChI |
RNOHCQRNMNBGAX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN(C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




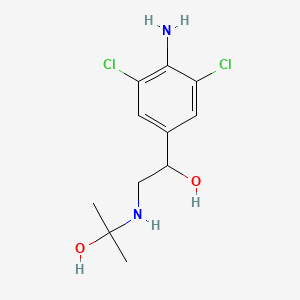
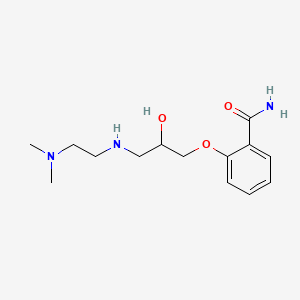

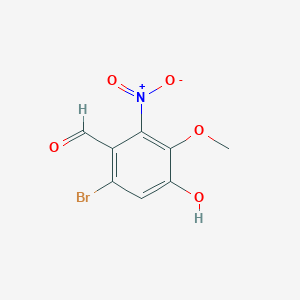
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
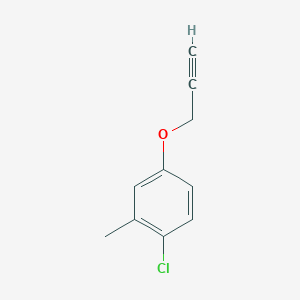
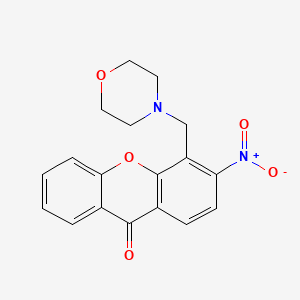
![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
